Home > Products > Screening Compounds P43117 > 5-(pyridin-4-yl)-1H-indazol-3-amine
5-(pyridin-4-yl)-1H-indazol-3-amine - 1110502-18-5

5-(pyridin-4-yl)-1H-indazol-3-amine

Catalog Number: EVT-2563761
CAS Number: 1110502-18-5
Molecular Formula: C12H10N4
Molecular Weight: 210.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(pyridin-4-yl)-1H-indazol-3-amine is a compound that belongs to the indazole class of heterocyclic compounds, characterized by the presence of a pyridine ring and an indazole structure. This compound has garnered attention for its potential pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications. The structural formula can be represented as follows:

C10H9N3\text{C}_10\text{H}_9\text{N}_3
Source and Classification

5-(pyridin-4-yl)-1H-indazol-3-amine can be synthesized through various chemical reactions involving pyridine derivatives and indazole precursors. It is classified as an indazole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound is often studied for its interactions with biological targets, including enzymes and receptors, which may play a role in various disease mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(pyridin-4-yl)-1H-indazol-3-amine typically involves several key steps:

  1. Condensation Reaction: A common method involves the condensation of 5-bromopyridine-2,3-diamine with an appropriate aldehyde (e.g., benzaldehyde) to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to yield the desired indazole structure.

This synthetic route can be optimized by adjusting reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity. Industrial production may utilize continuous flow reactors for better scalability .

Synthetic Routes

Several synthetic routes have been documented in the literature, including:

  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions has become a prevalent method for synthesizing indazole derivatives efficiently .
  • Direct Aryl C-H Amination: This method allows for the formation of indazoles from aryl hydrazones through C-H activation processes .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(pyridin-4-yl)-1H-indazol-3-amine features:

  • Indazole Core: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.

The compound's molecular weight is approximately 173.20 g/mol, and it exhibits specific chemical properties due to its heterocyclic nature.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds. For example, NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm molecular weight and fragmentation patterns .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-4-yl)-1H-indazol-3-amine can participate in several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: Reduction reactions may convert it into other amine derivatives using reducing agents like sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution reactions can occur where functional groups are replaced by other substituents .

Common Reagents and Conditions

The selection of reagents and reaction conditions is crucial for successful transformations:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Mechanism of Action

Process and Data

The mechanism of action for 5-(pyridin-4-yl)-1H-indazol-3-amine is likely linked to its ability to interact with various biological targets. It may exert effects through:

  1. Enzyme Inhibition: Compounds in this class have been shown to inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
  2. Binding Interactions: The structural features allow for binding with biomolecules, influencing gene expression and protein activity.

Research suggests that these interactions could potentially lead to therapeutic effects in cancer treatment by disrupting pathways critical for tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

5-(pyridin-4-yl)-1H-indazol-3-amine is typically a solid at room temperature with specific melting points that vary based on purity. Its solubility characteristics depend on solvent polarity; it is generally soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

The compound's reactivity is influenced by the presence of nitrogen atoms within its rings, making it amenable to various chemical transformations. Its stability under different conditions is crucial for its application in drug development .

Applications

Scientific Uses

5-(pyridin-4-yl)-1H-indazol-3-amine has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a scaffold for developing new anticancer agents due to its ability to inhibit key enzymes involved in tumor progression.
  2. Biochemical Research: Investigating its interactions with proteins and enzymes can provide insights into cellular mechanisms and disease pathways.
  3. Pharmaceutical Development: Its unique structural properties make it a candidate for further optimization into therapeutics targeting various diseases associated with kinase activity .
Synthesis and Structural Derivatization

Novel Synthetic Routes for Indazole Core Functionalization

The synthesis of 5-(pyridin-4-yl)-1H-indazol-3-amine relies on strategic functionalization of the indazole core, with palladium-catalyzed cross-coupling reactions proving particularly effective. Sonogashira and Suzuki-Miyaura couplings enable the introduction of the pyridinyl moiety at the C5 position of the indazole ring. A commercially available route utilizes 5-bromo-1H-indazol-3-amine as a key intermediate, which undergoes palladium(0)-catalyzed cross-coupling with 4-pyridinylboronic acid to yield the target compound with >95% purity [1].

Recent advances employ cross-dehydrogenative coupling (CDC) strategies to form C–C bonds directly between indazole and pyridine precursors. Acetic acid-promoted oxidative coupling under oxygen atmosphere achieves formal C(sp³)–C(sp²) bond formation without transition metal catalysts. This method demonstrates excellent atom economy (up to 94% yield) and eliminates pre-functionalization requirements [10]. Alternative microwave-assisted cyclization significantly reduces reaction times from 48 hours to under 30 minutes while maintaining yields above 80% [5].

Table 1: Comparative Synthetic Approaches

MethodCatalyst SystemYield (%)Reaction Time
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃7812 h
Cross-DehydrogenativeHOAc/O₂ (catalyst-free)9418 h
Microwave CyclizationPd(OAc)₂, XPhos8225 min

N1-Acylation Strategies for Enhanced Bioactivity

N1-Acylation of 5-(pyridin-4-yl)-1H-indazol-3-amine significantly modulates its pharmacological profile by enhancing target binding affinity and metabolic stability. Systematic studies demonstrate that benzoyl and p-fluorobenzoyl groups confer superior kinase inhibitory activity compared to alkyl chains. Acylation at the indazole nitrogen proceeds efficiently using acyl chlorides in tetrahydrofuran with N,N-diisopropylethylamine as base, achieving yields of 70–85% [8].

Bioactivity correlation studies reveal that electron-withdrawing substituents on the acyl group enhance PI3Kα inhibition (IC₅₀ = 0.36 μM for p-CF₃-benzoyl derivative versus 1.05 μM for unacylated parent compound). The N1-benzoyl analogue exhibits 5-fold greater antiproliferative activity against MDA-MB-231 breast cancer cells (GI₅₀ = 2.58 μM) compared to the native scaffold [9]. Computational modeling confirms that acyl groups enable additional hydrogen bonding with kinase hinge regions while optimizing hydrophobic pocket interactions.

Table 2: Bioactivity of N1-Acylated Derivatives

Acyl GroupPI3Kα IC₅₀ (μM)CYP3A4 Inhibition (%)MDA-MB-231 GI₅₀ (μM)
Unmodified (parent)1.05808.28
Acetyl0.85645.81
Benzoyl0.42293.66
p-Fluorobenzoyl0.3682.53
p-Trifluoromethylbenzoyl0.33122.58

Optimization of Pyridinyl Substituent Positioning for Target Selectivity

The position and electronic properties of the pyridine ring substituents critically influence target selectivity and binding affinity. Meta-substitution on the pyridinyl ring enhances GABA-A receptor subtype selectivity (α1β2γ2), while para-substitution favors kinase inhibition. Introducing electron-donating methoxy groups at the pyridine C4 position improves adenosine A2A receptor binding affinity (Ki = 0.22 nM) and ligand efficiency (0.51) compared to unsubstituted analogues [7].

Positional isomerism studies reveal that 5-(pyridin-4-yl) analogues exhibit 10-fold greater PI3Kα inhibition (IC₅₀ = 0.32 μM) than 5-(pyridin-2-yl) isomers (IC₅₀ = 3.05 μM). This selectivity stems from optimal hydrogen bonding between the pyridine nitrogen and kinase hinge residue Val851. Molecular dynamics simulations confirm that 4-pyridinyl orientation permits simultaneous hydrophobic contact with Ile800 and Ile848 in the ATP-binding pocket, whereas 2-pyridinyl isomers adopt sterically disfavored conformations [9]. Trifluoroethylamine substitution at the pyridine nitrogen enhances blood-brain barrier penetration for neurological targets while reducing CYP450 inhibition to <10% [7].

Hybrid Scaffold Design Incorporating Nitrogen-Bearing Heterocycles

Strategic fusion of nitrogen-rich heterocycles to 5-(pyridin-4-yl)-1H-indazol-3-amine generates hybrid scaffolds with dual-targeting capabilities. Pyrazolo[1,5-a]pyridine hybrids synthesized via acetic acid-mediated cross-dehydrogenative coupling demonstrate potent dopamine D3/D4 receptor modulation (EC₅₀ = 40 nM) [10]. These compounds are accessed through catalyst-free coupling of N-amino-2-iminopyridines with β-diketones, followed by dehydrative cyclization.

Imidazo[4,5-b]pyridine-indazole hybrids exhibit synergistic kinase inhibition targeting PI3K (IC₅₀ = 1.1 μM), PDK1 (IC₅₀ = 3.87 μM), and mTOR (IC₅₀ = 10.70 μM) simultaneously. This triple inhibition profile overcomes compensatory pathway activation observed with single-target inhibitors [9]. Three-dimensional tumor spheroid assays confirm superior penetration of hybrid scaffolds compared to parent compounds, with 70% reduction in spheroid volume at 5 μM concentration after 72-hour exposure. Molecular modeling reveals that hybrid scaffolds adopt U-shaped conformations that simultaneously engage PI3Kα hinge residues (Gln859, Val851) and catalytic loop (Lys802) through bifurcated hydrogen bonding networks.

Table 3: Heterocyclic Hybrid Scaffolds and Bioactivities

Hybrid StructureSynthetic MethodPrimary TargetsPotency (IC₅₀/EC₅₀)
Pyrazolo[1,5-a]pyridine-indazoleHOAc/O₂-promoted CDCDopamine D3/D4 receptors40 nM
Imidazo[4,5-b]pyridine-indazolePd-catalyzed benzannulationPI3K/PDK1/mTOR0.32–10.7 μM
Pyrido[1,2-b]indazoleOxidative dual C–H sulfenylationp38 MAP kinase85 nM
Triazolo[1,5-a]pyridineTFA-mediated cyclizationAntiviral (HSV-1)0.8 μM

Properties

CAS Number

1110502-18-5

Product Name

5-(pyridin-4-yl)-1H-indazol-3-amine

IUPAC Name

5-pyridin-4-yl-1H-indazol-3-amine

Molecular Formula

C12H10N4

Molecular Weight

210.24

InChI

InChI=1S/C12H10N4/c13-12-10-7-9(1-2-11(10)15-16-12)8-3-5-14-6-4-8/h1-7H,(H3,13,15,16)

InChI Key

UTMCUTMEDJDDJZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)C(=NN2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.